Journal Name:IEEE Journal of Photovoltaics
Journal ISSN:2156-3381
IF:4.401
Journal Website:http://eds.ieee.org/jpv.html
Year of Origin:0
Publisher:IEEE Electron Devices Society
Number of Articles Per Year:257
Publishing Cycle:
OA or Not:Not
Bifunctional Activation of NHC-Zinc Pre-Catalyst for Effective Hydroboration of Quinolines and Nitriles
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-17 , DOI: 10.1002/cctc.202300649
Zinc dihydride complexes supported by bulky N-heterocyclic carbenes (NHCs) are efficient catalysts for hydroboration reactions. Herein, a set of zinc complexes with an amine-pyrrolide chelate (HL1) and the small NHC ligand, 2,3-dimethyl-3,4-dichloro-imidazol-2-ylidene (DDI) was synthesized and characterized. In particular, Zn(HL1)2(DDI) (Zn4) displayed high activity in catalytic nitrile dihydroboration using 0.01 mol% loading, and quinoline hydroboration using 0.05 mol% loading at room temperature. Stoichiometric reaction of Zn4 with 4 equiv of pinacolborane (HBpin) produced ZnH2(DDI) (Zn5) and 2 equiv of dissociated (Bpin)2L1. Complex Zn5, generated in situ by this bifunctional catalyst activation step, was shown to be more active than the bis-NHC analog ZnH2(DDI)2 and previously reported examples with bulky NHC ligands. In addition, variable time normalization analysis (VTNA) showed first-order dependence on [quinoline], [HBpin] and [Zn4], revealing that a single Zn-H is involved in the catalytic cycle, as was also observed in the stoichiometric reaction of Zn5 with quinoline. VTNA also indicated that this catalyst faces neither deactivation nor product inhibition.
Detail
Black phosphorus as Promoter  for Noble Metal-Free Photocatalytic Hydrogen Production
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-17 , DOI: 10.1002/cctc.202300647
Photocatalysts which are stable to photocorrosion and noble metal-free, are highly desirable to achieve a light-driven hydrogen production which satisfies at the same time the criteria of low production cost and environmental sustainability. Herein, a new heterostructure TiO2/BP/CoP has been developed, where BP nanosheets by interacting strongly with TiO2 and CoP, can speed up the transfer of photogenerated electrons and thus increases the H2 production. Once BP is added to TiO2 (P25) as only 1% wt., the H2 evolution rate increases up to 3 times reaching a value of 830 µmol/g⋅h under UV-Vis light irradiation. Integrating CoP nanoparticles as a cocatalyst up to 2% wt., the H2 production is furtherly promoted going to 7400 µmol/g⋅h, 37 times higher than pristine TiO2. Photoluminescence and electrochemical impedance measurements showed that this heterostructure achieves a much more efficient charge separation and reduction of the internal resistance in comparison to pristine TiO2. Combining these data with UV-Vis Diffuse Reflectance and Mott-Schottky, a plausible mechanism was proposed.
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One-pot Upcycling of Waste Plastics for Selective Hydrogen Production at Low-Temperature
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-01 , DOI: 10.1002/cctc.202300574
Efficient one-pot complete upcycling of PET-based plastic waste for quantitative(∼15.6 mmol/gPET) and selective production of H2 gas (no CO2 or CO contaminations) with disodium terephthalate (∼5.2 mmol/gPET) and sodium formate (∼9.6 mmol/gPET) is achieved over the ruthenium catalyst in water at low-temperature under basic condition.
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Photo-induced desulfurative processes for carbon radical generation
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-25 , DOI: 10.1002/cctc.202300808
Thiols constitute an important family among sulfur-containing compounds, with well-established applications in various fields ranging from medicine to material science. For instance, thiol residues are good hydrogen donors which reduce radical species in biological or chemical processes. However, even though the S-H bond activation of thiols for providing access to thiyl radicals has been largely studied, desulfurative processes affording carbon-based radicals by C-S bond activation have been less explored. In recent years, photoredox catalysis has become the prevalent method for the generation of radicals under soft reaction conditions from readily available starting materials under visible light. In this context, recent studies have been devoted to the development of photocatalytic procedures aiming at the desulfurization of thiol derivatives leading to new C-H, C-C or C-Het bond formation reactions. This review will cover the synthetic methodologies and strategies for photo-mediated desulfurization of native thiols, thioethers, sulfonium salts and xanthates to access new organic compounds. This emerging field is especially interesting for new transformations of cysteine and peptide derivatives.
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Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-24 , DOI: 10.1002/cctc.202300878
This study reports the first chemoenzymatic dynamic kinetic resolution (DKR) of racemic sec-alcohols by simultaneously using immobilized lipase and aqueous sulfuric acid as catalysts for kinetic resolution and racemization, respectively. The nanoparticle-stabilized phase separation in a Pickering emulsion enabled the use of these inherently incompatible catalysts in a single vessel. The racemization reaction in the aqueous sulfuric acid solution significantly suppressed the dehydrative side reactions that form alkenes and dimeric ethers, which are often observed in racemization using Brønsted/Lewis acids or oxovanadium compounds in organic solvents. The efficacy of the Pickering emulsion was confirmed by the significantly lower catalytic performance in DKR without emulsification. This method achieved high yields and high optical purities in the production of a wide range of sec-alcohols.
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Selective Oxidation of Glucose using Hydrogen Peroxide as an Oxidant: On the Structure Sensitivity of the Apparent Activation Energy
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-05 , DOI: 10.1002/cctc.202300536
Different catalytic systems with varying acidic supports and active metals are explored for the selective oxidation of glucose with hydrogen peroxide, and the influence of gold cluster size on the rate and apparent activation energy of the reaction is investigated. A strong influence of the metal cluster size on the apparent activation energy is demonstrated, and a mathematical model based on difference of the adsorption energies on edges and terraces developed.
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Activity and Durability Patterns of 45 Binary Noble Metal Alloy Nanoparticle Variants for Commercial Diesel Exhaust Aftertreatment
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-05 , DOI: 10.1002/cctc.202300563
45 binary alloys made of platinum and selected 1st and 2nd-row transition metal, platinum group or coin metal were synthesized via a scalable laser synthesis method and tested in three industrially relevant testing environments (one DOC, two ASC). Results indicate the highest activity for alloys with oxygen adsorption enthalpies closest to platinum and the highest durability for alloys containing refractory metals.
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Efficient Synthesis of Benzimidazole and Quinoline Derivatives Catalyzed by Functionalized Amidato Ruthenium Complexes in Water via Acceptorless Dehydrogenative Coupling Strategy
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-10 , DOI: 10.1002/cctc.202300817
Transition-metal-catalyzed acceptorless dehydrogenative coupling (ADC) has emerged as a sustainable synthetic strategy for the construction of N-heteroaromatics. Herein, a series of watersoluble amidato Ru catalysts were designed, synthesized, and utilized in the selective synthesis of 2-substituted benzimidazoles from the aromatic diamines and primary alcohols, as well as 2-substituted quinolines from the substituted 2-aminobenzyl alcohols and acetophenones via the ADC strategy in water. Catalyst 1d bearing a strong electron-donating hydroxyl group on the ligand exhibited the best catalytic activity. The catalytic system demonstrated remarkable efficiency and versatility, allowing for the application of over 40 substrates in two ADC reactions with good to high yields. Based on control experiments and density functional theory (DFT) calculations, a plausible mechanism was proposed, highlighting the significant role of functionalized amidato Ru complexes in catalyzing alcohol dehydrogenation via an outer-sphere pathway.
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Highly Selective Alkaline Oxide Promoted Ni/silica for the Production of Cyclohexanol/-one from Lignin-derived Guaiacol
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-21 , DOI: 10.1002/cctc.202300764
Catalytic Hydrodeoxygenation (HDO) is a promising route to upgrade bio-oils from plants or pyrolysis to basic chemicals. KA-oil (cyclohexanol/-one) is an example of a highly valuable feedstock for the industrial synthesis of caprolactam and perlon, which can potentially be produced via a completely sustainable route. This work investigates the alkaline promotor effects on Ni-based catalysts for the selective HDO of lignin surrogate guaiacol using mesoporous Ni/MgO and co-impregnated Ni-MgO/SiO2 catalysts. Due to preferred demethoxylation by alkaline oxides and their accumulation on nickel corners, responsible for dehydration, conversion, and selectivity for KA-oil rise. Furthermore, influences of operating parameters are investigated and optimized by design of experiments (DoE), while long-term stability (24 h) and water resistance remain high. In a final proof of concept, the application of Ni-CaO/SiO2 was the most promising material (U=93%, S=86%), demonstrating a sustainable route from lignin-based bio-oil to produce a bulk commodity for caprolactam synthesis.
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First-principles assessment of the Role of Water in the Reduction Half Cycle of Low-Temperature NH3-SCR over Cu-CHA
IEEE Journal of Photovoltaics ( IF 4.401 ) Pub Date: 2023-07-21 , DOI: 10.1002/cctc.202300673
Dispersion corrected density functional theory calculations show that the presence of H2O in the Reduction Half-Cycle (RHC) of NH3-SCR affects the free energy of the kinetically-relevant transition state (TS) leading to a reduction both of the rate and of its activation energy with respect to dry conditions. In particular, H2O enthalpically stabilizes the kinetically-relevant TS by 20 kJ mol-1 with respect to the dry counterpart. Such enthalpic stabilization vanishes when van der Waals (vdW) interactions are excluded from the calculations, thus showing the preeminent role of non-specific dispersion forces in the reduction of the activation enthalpy. At the same time, the enthalpic stabilization is more than compensated by the additional entropy losses of the TS brought forth by the presence of H2O in the CHA cage. Calculated enthalpy and entropy changes with respect to the dry case agree quantitatively with the experimental measurements and reflect the modified reacting environment in the presence of H2O. As a result, this study provides theoretical underpinnings on the mechanistic role of H2O in the RHC and, on a more general basis, highlights the importance of the molecular scale description of the reaction environment in voids of molecular dimensions.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术2区 ENERGY & FUELS 能源与燃料3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.20 37 Science Citation Index Expanded Not
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